molecular formula C20H20FKN6O5 B1684573 Raltegravir potassium CAS No. 871038-72-1

Raltegravir potassium

Cat. No.: B1684573
CAS No.: 871038-72-1
M. Wt: 482.5 g/mol
InChI Key: IFUKBHBISRAZTF-UHFFFAOYSA-M
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Description

Raltegravir Potassium: is an antiretroviral medication used primarily for the treatment of HIV-1 infection. It is the potassium salt form of raltegravir, which is an HIV integrase strand transfer inhibitor. This compound was the first of its class to be approved by the U.S. Food and Drug Administration (FDA) in 2007 . This compound works by inhibiting the integrase enzyme, which is essential for the viral replication process .

Mechanism of Action

Target of Action

Raltegravir potassium primarily targets the HIV-1 integrase , a viral enzyme . This enzyme plays a crucial role in the replication of the HIV-1 virus by catalyzing the integration of the viral DNA into the host cell’s genome .

Mode of Action

Raltegravir inhibits the action of the HIV-1 integrase . By doing so, it prevents the integration of the viral genome into the human genome . This inhibition disrupts the replication cycle of the HIV-1 virus, thereby reducing the viral load in the body .

Biochemical Pathways

The primary biochemical pathway affected by raltegravir is the HIV-1 replication cycle . By inhibiting the integrase enzyme, raltegravir disrupts the integration of the viral DNA into the host cell’s genome, a key step in the viral replication process . This disruption prevents the production of new viruses, thereby reducing the viral load in the body .

Pharmacokinetics

Raltegravir is absorbed from the gastrointestinal tract . It is approximately 83% bound to human plasma protein and is minimally distributed into red blood cells . The compound is primarily metabolized by glucuronidation . The area under the curve (AUC) and concentration © increase in a dose-proportional manner in the dose range 100 to 800 mg in healthy subjects after a single oral dose of raltegravir in the fasted state .

Result of Action

The inhibition of the HIV-1 integrase by raltegravir results in a decrease in the viral load in the body . This can lead to an improvement in the immune response and a reduction in the symptoms of HIV-1 infection .

Action Environment

The efficacy and stability of raltegravir can be influenced by various environmental factors. For instance, coadministration of raltegravir with drugs that are strong inducers of UGT1A1 may result in reduced plasma concentrations of raltegravir . This could potentially decrease the efficacy of the drug . Therefore, it’s important to consider potential drug interactions when administering raltegravir .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Raltegravir Potassium involves several steps, including the selective N-methylation of a pyrimidone intermediate. The process typically includes the following steps :

    N-alkylation: The pyrimidone intermediate is alkylated using (chloromethyl)dimethylchlorosilane and potassium fluoride.

    Amidation: The alkylated product undergoes amidation with an amine.

    Desilylation: The final step involves desilylation using potassium fluoride in methanol.

Industrial Production Methods: Industrial production of this compound involves dry granulation techniques to prepare compressed tablets. The process includes blending raltegravir with excipients, compressing the mixture to form slugs, sizing the slugs to form granules, and finally compressing the granules into tablets .

Chemical Reactions Analysis

Types of Reactions: Raltegravir Potassium undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions.

    Reduction: It can be reduced using appropriate reducing agents.

    Substitution: Various substitution reactions can occur, particularly involving the fluorophenyl group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Raltegravir Potassium has a wide range of scientific research applications, including:

Comparison with Similar Compounds

  • Elvitegravir : Another integrase inhibitor with similar mechanisms but different pharmacokinetic properties.
  • Dolutegravir : Known for its higher barrier to resistance compared to Raltegravir.
  • Bictegravir : Offers once-daily dosing and is often used in combination therapies .

Properties

IUPAC Name

potassium;4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxopyrimidin-5-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O5.K/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11;/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUKBHBISRAZTF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)[O-])C(=O)NCC3=CC=C(C=C3)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FKN6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501007339
Record name Potassium 4-[{[(4-fluorophenyl)methyl]imino}(hydroxy)methyl]-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl}-6-oxo-1,6-dihydropyrimidin-5-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501007339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871038-72-1
Record name Raltegravir potassium [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871038721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium 4-[{[(4-fluorophenyl)methyl]imino}(hydroxy)methyl]-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl}-6-oxo-1,6-dihydropyrimidin-5-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501007339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name potassium;4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5 methyl-1,3,4oxadiazole-2-carbonyl)amino]propan-2-yl]-6 oxopyrimidin-5-olate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RALTEGRAVIR POTASSIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43Y000U234
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Raltegravir (10 gm) was dissolved in dimethylformamide (100 ml) at room temperature and cooled to 10 to 15 deg C. To the reaction mass was added slowly a mixture of potassium hydroxide (1.5 gm) and water (2 ml) at 10 to 15 deg C. and the temperature was raised to 25 to 30 deg C., filtered. The solid obtained was washed with dimethylformamide and dried at 110 to 120 deg C. for 48 hours to obtain 7 gm of raltegravir potassium crystalline form H1.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A vial (20 ml) was charged with Raltegravir free hydroxy (0.5 g) and acetonitrile (7.5 mL) to obtain a solution. KOH 85% (75.6 mg) was added to the solution at room temperature. The solution was then sonicated for 40 minutes. The product was isolated by vacuum filtration to provide Raltegravir potassium Form X.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Name
Quantity
75.6 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A vial (20 ml) equipped with a magnetic stirrer was charged with Raltegravir free (250 mg) and toluene (2.5 mL). A clear solution was obtained. KOH 30% (80 μL) was added at room temperature and the reaction was stirred for five hours. A solid precipitate formed and was separated by filtration. The product was dried in a vacuum oven at 45° C. for overnight to obtain Raltegravir potassium Form XIV.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
80 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A vial (20 ml) was charged with Raltegravir free hydroxy (0.25 g) and pentanol (2 mL) to form a solution. KOH 85% (38 mg) was added at room temperature, forming a solution. This solution was stirred for 3 hours. The product precipitated and was isolated by centrifuge filtration. The isolated product was dried in a vacuum oven at 40° C. for 5 h to obtain Raltegravir potassium crystalline Form XIII.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
38 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

Hydrated crystalline form 2 is prepared by sonicating a mixture of raltegravir, KOH, acetone and trace amount of water whereas anhydrous crystalline form 3 is obtained by crystallization of amorphous raltegravir potassium from ethanol.
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0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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